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Welcome to the technical support center for cyclobutanamine synthesis. This guide is designed for researchers, scientists, and

drug development professionals to navigate the complexities of synthesizing this valuable building block. Cyclobutane moieties

are increasingly incorporated into pharmaceutical candidates to modulate physicochemical properties, and mastering their

synthesis is crucial. This document provides field-proven insights, detailed troubleshooting, and optimized protocols to

enhance the efficiency and reliability of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing cyclobutanamine?

There are several established methods, each with distinct advantages and disadvantages depending on the available starting

materials, scale, and required purity. The most common routes include:

Rearrangement Reactions: These methods typically involve the conversion of a carboxylic acid derivative into an amine with

one less carbon atom. Key examples are the Hofmann, Curtius, Schmidt, and Lossen rearrangements. For instance, the

Hofmann rearrangement converts cyclobutanecarboxamide to cyclobutanamine, while the Curtius rearrangement starts from

a cyclobutanecarbonyl azide.

Reductive Amination of Cyclobutanone: This is a direct approach where cyclobutanone is reacted with an amine source (like

ammonia) in the presence of a reducing agent to form the target amine.

Reduction of Cyclobutanone Oxime: Cyclobutanone can be converted to its oxime, which is then reduced to

cyclobutanamine using various reducing agents. This method is often used in academic and industrial settings.

Q2: Which synthetic route is most suitable for large-scale synthesis?

For large-scale (kilogram) synthesis, factors like cost, safety, and operational simplicity are paramount.
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Reductive Amination is often preferred for its high atom economy and the availability of cyclobutanone as a starting material.

One-pot procedures using catalysts and mild reducing agents minimize waste and simplify the workflow.

Rearrangement reactions, while powerful, can pose challenges on a large scale. The Curtius and Schmidt reactions involve

the use of potentially explosive azide intermediates, requiring stringent safety protocols. The Hofmann rearrangement can

be a viable alternative, especially modern variations that use safer reagents under milder, acidic conditions.

Q3: What are the primary safety concerns when working with rearrangement reactions like the Curtius or Schmidt synthesis?

The main hazard is the use of hydrazoic acid (in the Schmidt reaction) or the formation of acyl azides (in the Curtius reaction).

Acyl Azides: These are high-energy molecules that can be explosive, particularly when isolated or heated. It is crucial to

perform the reaction at controlled temperatures and, whenever possible, generate and use the acyl azide in situ without

isolation.

Hydrazoic Acid (HN₃): This is a highly toxic and explosive substance. It should be handled with extreme caution in a well-

ventilated fume hood with appropriate personal protective equipment (PPE).

Isocyanate Intermediates: All these rearrangements proceed via an isocyanate intermediate. Isocyanates are potent

lachrymators and respiratory sensitizers and should be handled with care.

Q4: How can I purify the final cyclobutanamine product effectively?

Cyclobutanamine is a volatile, water-soluble liquid with a boiling point of around 103-105 °C.

Distillation: Fractional distillation is the most common method for purification. Care should be taken to avoid contact with

atmospheric carbon dioxide, which can react with the amine to form a carbamate salt.

Salt Formation: For easier handling and purification of small quantities, the amine can be converted to a stable salt, such as

cyclobutanamine hydrochloride. The salt can be precipitated, washed with a non-polar solvent, and dried. The free amine

can be regenerated by treatment with a base.

Steam Distillation: This technique is useful for separating the amine from non-volatile impurities and reaction salts during

workup.

Troubleshooting Guide: Optimizing Reaction Conditions
This section addresses specific issues encountered during key synthetic procedures.

Scenario 1: Low Yield in Hofmann Rearrangement of Cyclobutanecarboxamide

Question: I am attempting to synthesize cyclobutanamine hydrochloride from cyclobutanecarboxamide using [I,I-

bis(trifluoroacetoxy)iodo]benzene (PIFA), but my yields are consistently below 40%. What are the likely causes and how can I

improve the outcome?

Answer: Low yields in this "acidic" Hofmann rearrangement are a common issue. Let's break down the potential causes and

solutions. The reaction relies on the oxidative rearrangement of the amide to an isocyanate, which is then hydrolyzed to the

amine.
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Possible Cause A: Degradation of the Hypervalent Iodine Reagent.

Causality: [I,I-bis(trifluoroacetoxy)iodo]benzene is sensitive to light and moisture. Over time, it can decompose, appearing

yellow and losing its oxidative power. A degraded reagent will fail to efficiently initiate the rearrangement, leading to low

conversion.

Troubleshooting Steps:

Check Reagent Quality: Use only a white, crystalline solid. If it is yellow, it has likely degraded.

Proper Storage: Store the reagent in a dark bottle, preferably under an inert atmosphere (nitrogen or argon), and in a

desiccator.

Alternative Generation: As a self-validating check, you can attempt the reaction using (I,I-diacetoxyiodo)benzene or

iodobenzene with two equivalents of trifluoroacetic acid, which may provide better results if your primary reagent is

suspect.

Possible Cause B: Formation of Urea Byproducts.

Causality: The isocyanate intermediate is highly electrophilic. If the newly formed cyclobutanamine product is not

immediately protonated, it can act as a nucleophile and attack another isocyanate molecule, forming a symmetrical urea

byproduct that is difficult to separate and reduces the desired product yield.

Troubleshooting Steps:

Ensure Acidic Conditions: The reaction is designed to be "mildly acidic." The trifluoroacetic acid generated in situ is

crucial for protonating the product amine as it forms, preventing it from reacting further.

Solvent System: The reaction is typically run in a mixture of acetonitrile and water. The water is essential for rapidly

hydrolyzing the isocyanate to a carbamic acid, which then decarboxylates to the amine. Ensure the correct solvent ratio

is used as specified in the protocol.

Possible Cause C: Incomplete Reaction or Side Reactions.

Causality: Sub-optimal temperature or reaction time can lead to incomplete conversion of the starting amide. Additionally,

aromatic amines cannot be prepared by this method as they are further oxidized by the reagent. While cyclobutanamine is

aliphatic, ensuring the reaction conditions are optimized is key.

Troubleshooting Steps:

Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

to monitor the disappearance of the starting cyclobutanecarboxamide.

Temperature Control: The reaction is typically run at room temperature. Ensure the reaction is not overheating, which

could lead to side reactions.

Troubleshooting Workflow: Hofmann Rearrangement
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Caption: Troubleshooting workflow for low yield in Hofmann rearrangement.
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Scenario 2: Poor Selectivity in Reductive Amination of Cyclobutanone

Question: I am performing a one-pot reductive amination of cyclobutanone with ammonia to get cyclobutanamine, but I am

getting significant amounts of the starting material back and some dicyclobutylamine. How can I improve the selectivity for the

primary amine?

Answer: This is a classic challenge in reductive amination. The key is to favor the formation of the imine intermediate before

reduction and to prevent the primary amine product from reacting further.

Possible Cause A: Premature Reduction of the Ketone.

Causality: If your reducing agent is too reactive (e.g., NaBH₄), it can reduce the cyclobutanone starting material to

cyclobutanol faster than the imine can form. This is especially true at neutral or higher pH where imine formation is slow.

Troubleshooting Steps:

Use a Selective Reducing Agent: Switch to a milder, more selective hydride reagent like sodium triacetoxyborohydride

(NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive towards ketones and

aldehydes but readily reduce the protonated iminium ion, ensuring the reaction proceeds down the desired pathway.

Control pH: Maintain a weakly acidic pH (around 5-6). This is a delicate balance. The acid catalyzes imine formation by

protonating the carbonyl oxygen, but too much acid will protonate the amine nucleophile, rendering it unreactive. A

buffer system can be beneficial.

Possible Cause B: Over-Alkylation to Secondary Amine.

Causality: The cyclobutanamine product is also a nucleophile and can compete with ammonia to react with another

molecule of cyclobutanone, leading to the formation of dicyclobutylamine after reduction.

Troubleshooting Steps:

Use a Large Excess of the Amine Source: To favor the formation of the primary amine, use a large stoichiometric

excess of ammonia (e.g., 5-10 equivalents or more). This statistically favors the reaction of cyclobutanone with

ammonia over the product amine. Using a saturated solution of ammonia in an alcohol (like methanol) is a common

strategy.

Control Addition: If practical, adding the cyclobutanone slowly to the mixture of ammonia and the reducing agent can

help maintain a high relative concentration of ammonia, suppressing the side reaction.

Data Presentation: Optimizing Reductive Amination Conditions
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Parameter Standard Condition Optimized Condition Rationale for Optimization

Reducing Agent Sodium Borohydride (NaBH₄)
Sodium Triacetoxyborohydride

(NaBH(OAc)₃)

NaBH(OAc)₃ is selective for

imines/iminium ions over

ketones, preventing byproduct

formation.

Amine Source Ammonia (1.5 eq.)
Ammonia (7 M in MeOH, >5

eq.)

A large excess of the amine

nucleophile outcompetes the

product amine, preventing

over-alkylation.

pH Not controlled (typically basic) Buffered, pH 5-6

Mildly acidic conditions

catalyze imine formation

without deactivating the amine

nucleophile.

Temperature Room Temperature 0 °C to Room Temperature

Lowering the initial

temperature can help control

the reaction rate and improve

selectivity.

Key Synthetic Protocols
Protocol 1: Synthesis of Cyclobutanamine via Reductive Amination

This protocol is adapted for high selectivity towards the primary amine product.

Materials:

Cyclobutanone

Ammonia (7 N solution in methanol)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Acetic Acid

Dichloromethane (DCM)

Sodium hydroxide (NaOH) solution

Saturated sodium chloride (brine) solution

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 7 N solution of ammonia in methanol

(e.g., 50 mL, a large excess). Cool the solution to 0 °C in an ice bath.

pH Adjustment: Add a small amount of glacial acetic acid to adjust the pH to approximately 6.
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Addition of Ketone: Slowly add cyclobutanone (1.0 eq.) to the stirred ammonia solution. Allow the mixture to stir at 0 °C for

30 minutes to facilitate imine formation.

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq.). The reaction is typically stirred at 0 °C for 1 hour

and then allowed to warm to room temperature and stir for an additional 12-24 hours.

Reaction Monitoring (Control Point): Monitor the reaction by GC-MS or TLC to confirm the disappearance of cyclobutanone.

Workup: Carefully quench the reaction by slowly adding 1 M NaOH solution until the pH is >12. Extract the aqueous layer

with dichloromethane (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude amine can be purified by distillation.

Experimental Workflow: Reductive Amination
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Caption: Step-by-step workflow for the reductive amination protocol.

Protocol 2: Synthesis of Cyclobutanamine Hydrochloride via Hofmann Rearrangement

This protocol is based on the Organic Syntheses procedure which utilizes milder, acidic conditions.

Materials:

Cyclobutanecarboxamide

[I,I-bis(trifluoroacetoxy)iodo]benzene (PIFA)

Acetonitrile

Deionized Water

Hydrochloric Acid (HCl)

Diethyl ether

Procedure:

Reagent Preparation: In a flask, dissolve [I,I-bis(trifluoroacetoxy)iodo]benzene (1.5 eq.) in a 1:1 mixture of acetonitrile and

water.
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Reaction Initiation: To this solution, add cyclobutanecarboxamide (1.0 eq.) in one portion. Stir the mixture vigorously at room

temperature. The reaction is typically complete within a few hours.

Reaction Monitoring (Control Point): The reaction mixture should remain clear and colorless. A yellow color may indicate

reagent decomposition. Monitor the consumption of the starting amide by TLC.

Workup - Removal of Iodine Byproducts: After the reaction is complete, reduce the volume of acetonitrile under reduced

pressure. Add water and wash the aqueous solution with diethyl ether (3x) to remove iodobenzene and other organic-soluble

byproducts.

Isolation of Amine Salt: Acidify the aqueous layer with concentrated HCl. Concentrate the solution under reduced pressure to

obtain the crude cyclobutanamine hydrochloride salt.

Purification: The crude salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure

product.

General Mechanism: Curtius, Hofmann, Lossen, Schmidt Rearrangements
These reactions share a common mechanistic theme involving the 1,2-migration of an alkyl group to an electron-deficient

nitrogen atom, forming an isocyanate intermediate.
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Caption: Generalized pathway for rearrangement reactions producing amines.

References
Almond, M. R., Stimmel, J. B., Thompson, E. A., & Loudon, G. M. (n.d.). HOFMANN REARRANGEMENT UNDER MILDLY

ACIDIC CONDITIONS USING [I,I-BIS(TRIFLUOROACETOXY)]IODOBENZENE: CYCLOBUTYLAMINE HYDROCHLORIDE

FROM CYCLOBUTANECARBOXAMIDE. Organic Syntheses. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1439402/docs?utm_src=pdf-body-img#technical-support-center-optimization-of-cyclobutanamine-synthesis
http://www.orgsyn.org/demo.aspx?prep=cv7p0132
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439402?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Loudon, G. M., et al. (1984). Hofmann rearrangement under mildly acidic conditions using [I,I-

bis(trifluoroacetoxy)]iodobenzene. The Journal of Organic Chemistry, 49(23), 4272–4276. (Available via ResearchGate).

[https://www.researchgate.net/publication/239339369_Hofmann_Rearrangement_Under_Mildly_Acidic_Conditions_Using_II-

Bis TrifluoroacetoxyIodobenzene_Cyclobutylamine_Hydrochloride_from_Cyclobutanecarboxamide]([Link]

TrifluoroacetoxyIodobenzene_Cyclobutylamine_Hydrochloride_from_Cyclobutanecarboxamide)

Wikipedia. (n.d.). Curtius rearrangement. [Link]

ResearchGate. (n.d.). Optimization of reaction conditions. [Table]. [Link]

Parham, W. E., & Hasek, W. R. (n.d.). CYCLOBUTYLAMINE. Organic Syntheses. [Link]

Wikipedia. (n.d.). Lossen rearrangement. [Link]

ResearchGate. (n.d.). Optimization of reaction conditions. [Scientific Diagram]. [Link]

ResearchGate. (n.d.). Optimization of the reaction conditions. [Scientific Diagram]. [Link]

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. [Link]

Li, Z., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-

containing natural products. RSC Medicinal Chemistry. [Link]

Nabiev, Y. Y., et al. (2021). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 26(16),

4983. [Link]

Li, J., et al. (2023). Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route

to spirotetrahydroquinoline derivatives. RSC Advances, 13(24), 16429-16433. [Link]

Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]

ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

ResearchGate. (n.d.). Transformation of cyclobutanone oxime derivatives. [Link]

Al-Rawi, A. A. (2019). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism.

International Journal of Pharmaceutical and Phytopharmacological Research, 9(3). [Link]

Rosen, G. M., & Popp, F. D. (2011). The Curtius rearrangement: mechanistic insight and recent applications in natural

product syntheses. Organic & Biomolecular Chemistry, 9(1), 28-37. [Link]

Wikipedia. (n.d.). Reductive amination. [Link]

Unacademy. (n.d.). What Is Lossen Rearrangement? [Link]

L.S. College, Muzaffarpur. (2020). Lossen rearrangement. [Link]

Wikipedia. (n.d.). Hofmann rearrangement. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.researchgate.net/publication/239339369_Hofmann_Rearrangement_Under_Mildly_Acidic_Conditions_Using_II-Bis
https://en.wikipedia.org/wiki/Curtius_rearrangement
https://www.researchgate.net/figure/Optimization-of-reaction-conditions-a_tbl1_279588142
http://www.orgsyn.org/demo.aspx?prep=cv4p0231
https://en.wikipedia.org/wiki/Lossen_rearrangement
https://www.researchgate.net/figure/Optimization-of-reaction-conditions-a_fig1_371190449
https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-a_tbl1_328989591
https://www.organic-chemistry.org/namedreactions/curtius-rearrangement.shtm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11164923/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398808/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222004/
https://www.chemistrysteps.com/curtius-rearrangement/
https://scholarworks.gsu.edu/chemistry_theses/177/
https://www.researchgate.net/publication/380537380_Transformation_of_cyclobutanone_oxime_derivatives
https://www.eijppr.com/storage/models/article/s5jK9kUo4A64j1yT7sV0g3bT4c1F0oY7g6w0u0P6k4c1u0y0C5j1x0/synthesis-of-some-alicyclic-oximes-and-study-of-the-expected-conformational-isomerism.pdf
https://pubs.rsc.org/en/content/articlelanding/2011/ob/c0ob00531k
https://en.wikipedia.org/wiki/Reductive_amination
https://unacademy.com/content/jee/study-material/chemistry/what-is-lossen-rearrangement/
https://www.lscollege.ac.in/userfiles/file/e-content/PG/Sem-II/lossan%20rearrangement.pdf
https://en.wikipedia.org/wiki/Hofmann_rearrangement
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439402?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]

ResearchGate. (n.d.). The Lossen rearrangement from free hydroxamic acids. [Link]

Organic Chemistry Portal. (n.d.). Schmidt Reaction. [Link]

Wang, Q., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic

Chemistry Frontiers, 7(10), 1283-1309. [Link]

Liskon Biological. (2025). Synthesis And Optimization of Cyclobutanone. [Link]

Zhang, Z., et al. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential

reduction/C–H functionalization. Chemical Science, 11(23), 5966-5971. [Link]

Wang, Y., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2).

Beilstein Journal of Organic Chemistry, 19, 901-907. [Link]

The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]

Wikipedia. (n.d.). Schmidt reaction. [Link]

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and

Pharmaceutical Chemistry, 16(4). [Link]

Chemistry LibreTexts. (2023). Schmidt Reaction. [Link]

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. [Link]

ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]

Organic Chemistry Frontiers. (n.d.). Lumiflavine-catalyzed, visible-light-driven allylation of cyclobutanone oximes: a

sustainable approach to distally unsaturated nitriles. [Link]

Semantic Scholar. (n.d.).

To cite this document: BenchChem. [Technical Support Center: Optimization of Cyclobutanamine Synthesis]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1439402/docs#technical-support-center-
optimization-of-cyclobutanamine-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.chemistrysteps.com/hofmann-rearrangement/
https://www.researchgate.net/publication/259169608_The_Lossen_rearrangement_from_free_hydroxamic_acids
https://www.organic-chemistry.org/namedreactions/schmidt-reaction.shtm
https://pubs.rsc.org/en/content/articlelanding/2020/qo/d0qo00216a
https://www.liskonbio.com/news/synthesis-and-optimization-of-cyclobutanone-78117765.html
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7803623/
https://www.beilstein-journals.org/bjoc/articles/19/88
https://www.youtube.com/watch?v=125nNylsRzE
https://en.wikipedia.org/wiki/Schmidt_reaction
https://www.scitechnol.com/peer-review/strategies-for-selective-reductive-amination-in-organic-synthesis-and-catalysis-132328.html
https://chem.libretexts.org/bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Reactions_of_Enols_and_Enolates/21.10%3A_Other_Carbonyl_Condensation_Reactions/Schmidt_Reaction
https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/
https://www.organic-chemistry.org/synthesis/C4-compounds/cyclobutanones.shtm
https://www.youtube.com/watch?v=uK-253sO-ok
https://pubs.rsc.org/en/content/articlelanding/2023/qo/d3qo00213d
https://www.benchchem.com/product/b1439402/docs#technical-support-center-optimization-of-cyclobutanamine-synthesis
https://www.benchchem.com/product/b1439402/docs#technical-support-center-optimization-of-cyclobutanamine-synthesis
https://www.benchchem.com/product/b1439402/docs#technical-support-center-optimization-of-cyclobutanamine-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439402?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced

chemicals, empowering scientists and researchers to drive progress in

science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b1439402?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439402?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

